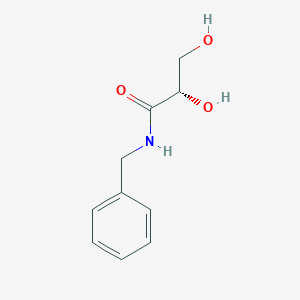

(S)-N-Benzyl-2,3-dihydroxypropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2S)-N-benzyl-2,3-dihydroxypropanamide |

InChI |

InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m0/s1 |

InChI Key |

PNVAZIPJZUUYBY-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@H](CO)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (S)-N-Benzyl-2,3-dihydroxypropanamide

The controlled introduction of chirality is paramount in the synthesis of enantiomerically pure compounds. For this compound, several stereoselective strategies can be employed, with the Sharpless Asymmetric Dihydroxylation being a prominent example.

Sharpless Asymmetric Dihydroxylation Protocols

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of 1,2-diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The logical precursor for the synthesis of this compound via this method is N-benzyl-acrylamide.

The synthesis of the (S)-enantiomer of N-Benzyl-2,3-dihydroxypropanamide is achieved using the commercially available reagent mixture known as AD-mix-β. This mixture contains potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (B76249) (K₃Fe(CN)₆), potassium carbonate (K₂CO₃), and the chiral ligand (DHQD)₂PHAL, derived from dihydroquinidine.

The catalytic cycle involves several key steps:

Complex Formation : The osmium(VIII) tetroxide forms a complex with the chiral (DHQD)₂PHAL ligand.

Cycloaddition : This chiral complex undergoes a [3+2]-cycloaddition with the alkene (N-benzyl-acrylamide) to form a cyclic osmate ester intermediate. The (DHQD)₂PHAL ligand directs the attack of the osmium complex to one face of the double bond, establishing the desired (S)-stereochemistry.

Hydrolysis : The cyclic intermediate is hydrolyzed to release the chiral diol, this compound, and the reduced osmium(VI) species.

Reoxidation : The stoichiometric oxidant, potassium ferricyanide, regenerates the osmium(VIII) tetroxide from the osmium(VI) species, allowing the catalytic cycle to continue.

Methanesulfonamide (CH₃SO₂NH₂) is often included as an additive. Its primary role is to accelerate the hydrolysis of the osmate ester intermediate, which can be a rate-limiting step, particularly for certain substrates. This acceleration allows the reaction to proceed more efficiently at lower temperatures (e.g., 0 °C), enhancing both the reaction rate and, in some cases, the enantioselectivity.

Optimizing the reaction conditions is crucial for maximizing both the chemical yield and the enantiomeric excess (% ee) of the desired product. Key parameters for the Sharpless Asymmetric Dihydroxylation of N-benzyl-acrylamide include:

Temperature : The reaction is typically conducted at low temperatures, often at 0 °C, to enhance enantioselectivity.

Solvent System : A biphasic solvent system of tert-butanol (B103910) and water (1:1) is standard for this reaction, dissolving both the organic substrate and the inorganic salts of the AD-mix.

pH : The reaction is performed under slightly basic conditions, maintained by the potassium carbonate present in the AD-mix. This ensures the reaction proceeds rapidly.

The table below illustrates typical outcomes from the optimization of a Sharpless Asymmetric Dihydroxylation, showing how variables can impact yield and enantioselectivity.

| Entry | Substrate | Ligand | Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Styrene | (DHQD)₂PHAL | None | 25 | 85 | 97 |

| 2 | Styrene | (DHQD)₂PHAL | CH₃SO₂NH₂ | 0 | 94 | 99 |

| 3 | 1-Decene | (DHQD)₂PHAL | CH₃SO₂NH₂ | 0 | 88 | 98 |

| 4 | trans-Stilbene | (DHQD)₂PHAL | CH₃SO₂NH₂ | 0 | 92 | >99 |

This table is representative of typical Sharpless AD reactions and serves for illustrative purposes.

Alternative Chiral Auxiliary-Mediated Syntheses (Conceptual)

An alternative conceptual approach to this compound involves the use of a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction.

One potential strategy could employ an Evans-type oxazolidinone auxiliary. A conceptual pathway is as follows:

Acylation : A chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is acylated with a suitable three-carbon electrophile that can be converted to the diol functionality, for instance, an α,β-unsaturated acyl chloride.

Stereoselective Dihydroxylation : The resulting N-acyloxazolidinone, now containing an alkene, would be subjected to dihydroxylation. The steric bulk of the chiral auxiliary would direct the approach of the dihydroxylating agent (e.g., OsO₄/NMO) to the less hindered face of the double bond, creating the desired stereocenters.

Amidation and Cleavage : The oxazolidinone auxiliary is then cleaved under specific conditions (e.g., using benzylamine (B48309) and a Lewis acid) to directly form the target amide, this compound, while releasing the recyclable chiral auxiliary.

Synthesis from Dimethyl Ketal Precursors

A synthesis route starting from the chiral pool is a common strategy for producing enantiomerically pure compounds. A plausible precursor for this compound is (R)-2,3-dihydroxypropanal, which is often used in a protected form, such as (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (derived from D-mannitol). While the prompt specifies a dimethyl ketal, the principles are identical for the more common acetonide (isopropylidene ketal) protecting group.

A conceptual synthetic sequence would be:

Oxidation : The aldehyde group of the protected (R)-glyceraldehyde is oxidized to a carboxylic acid using a mild oxidizing agent like sodium chlorite (B76162) (NaClO₂) to form (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

Amide Coupling : The resulting carboxylic acid is coupled with benzylamine to form the corresponding amide. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection : The final step involves the removal of the ketal protecting group under acidic conditions (e.g., aqueous acetic acid or dilute HCl) to unmask the vicinal diol, yielding the final product, this compound. researchgate.net

Non-Stereoselective Synthetic Routes (Conceptual)

For applications where a racemic mixture of (S)- and (R)-N-Benzyl-2,3-dihydroxypropanamide is acceptable, several non-stereoselective routes can be conceptualized. These methods are often simpler and use less expensive, achiral reagents.

One straightforward approach is the Upjohn dihydroxylation of N-benzyl-acrylamide. wikipedia.org This reaction uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). wikipedia.org In the absence of a chiral ligand, the osmylation of the alkene occurs from either face with equal probability, resulting in a racemic mixture of the cis-diol.

Another conceptual route involves the direct amidation of racemic 2,3-dihydroxypropanoic acid (glyceric acid) with benzylamine. This reaction would require a coupling agent or high temperatures to drive the condensation and would produce the racemic amide directly.

A third potential pathway could begin with the reaction of benzylamine with a racemic glycidic acid ester, followed by hydrolysis. The nucleophilic attack of benzylamine would open the epoxide ring, and subsequent ester hydrolysis would yield the racemic product.

Derivatization and Further Chemical Modifications

The presence of two hydroxyl groups, an amide linkage, and a chiral center makes this compound a molecule of significant interest for chemical modifications. These modifications can be strategically employed to alter the molecule's physical and chemical properties or to incorporate it into larger, more complex structures.

Reactions of Hydroxyl Groups

The diol functionality is a prime site for a range of chemical reactions, including protection, esterification, and etherification. The differential reactivity of the primary (C3) and secondary (C2) hydroxyl groups can be exploited for selective functionalization.

One common strategy for the simultaneous protection of the 1,2-diol is the formation of a cyclic acetal (B89532), such as a benzylidene acetal. This is typically achieved by reacting the diol with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst like 10-camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH). More efficient methods utilize catalysts such as copper(II) triflate (Cu(OTf)₂), which can drive the reaction to completion at room temperature in a short time. The resulting benzylidene acetal can be regioselectively opened under reductive conditions to yield either the 4-O-benzyl or 6-O-benzyl protected derivative, a strategy widely used in carbohydrate chemistry that can be applied by analogy here.

For selective protection of the primary hydroxyl group, bulky silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers are often employed. These reagents preferentially react with the less sterically hindered primary alcohol. In contrast, achieving selective protection of the primary alcohol with benzyl (B1604629) ethers is generally more challenging.

Esterification of the hydroxyl groups can be accomplished using various methods. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) can lead to the formation of the corresponding mono- or di-esters. Commercially available derivatives, such as N-benzyl-2-acetamido-3-acetylpropanamide, indicate that acylation of the hydroxyl group is a feasible transformation.

Etherification, particularly methylation, of the hydroxyl group has been demonstrated in a closely related compound, (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide, an intermediate in the synthesis of Lacosamide. The methylation is achieved using methyl iodide in the presence of silver oxide. This suggests that similar alkylations are possible on this compound.

Furthermore, the hydroxyl groups can be converted into better leaving groups, such as tosylates, by reaction with tosyl chloride in the presence of a base. This transformation paves the way for subsequent nucleophilic substitution reactions. However, it is important to note that treatment of benzylic alcohols with tosyl chloride can sometimes lead to the formation of the corresponding chloride instead of the tosylate.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Acetal Formation | Benzaldehyde dimethyl acetal, Cu(OTf)₂ | Cyclic benzylidene acetal |

| Selective Silylation (Primary OH) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | 3-O-TBDMS ether |

| Esterification | Acetic anhydride, Pyridine | Diacetate ester |

| Etherification | Methyl iodide, Silver(I) oxide | Dimethyl ether |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine | Ditosylate |

Amide Nitrogen Functionalization

The secondary amide nitrogen in this compound can also undergo further functionalization, although it is generally less reactive than the hydroxyl groups.

N-acylation can be achieved to form N-acylurea derivatives, which are of interest in medicinal chemistry. The synthesis of N-acylureas can be accomplished through various methods, including the reaction of the amide with isocyanates or via coupling reactions with carboxylic acids using activating agents.

While direct N-alkylation of secondary amides can be challenging, it is a feasible transformation under certain conditions. Oxidative debenzylation of N-benzyl amides using reagents like alkali metal bromides can provide the corresponding deprotected amide, which could then be subjected to further N-functionalization.

Transformations at the Propanamide Backbone

The propanamide backbone itself can be a site for chemical transformations, although this often involves more drastic reaction conditions that may affect other functional groups in the molecule.

Reduction of the amide carbonyl group is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, yielding (S)-N-Benzyl-2,3-dihydroxypropan-1-amine. This reaction proceeds via the elimination of the carbonyl oxygen.

Hydrolysis of the amide bond, under acidic or basic conditions, would lead to the cleavage of the molecule into benzylamine and (S)-2,3-dihydroxypropanoic acid. This is a fundamental reaction of amides, though it may not be the primary goal when derivatization is desired.

The Hofmann rearrangement, a reaction characteristic of primary amides, is not directly applicable to the secondary amide in this molecule. However, transformations of the propanamide backbone could potentially be achieved through more complex multi-step synthetic sequences.

| Functional Group | Reaction Type | Reagent/Condition | Expected Product |

|---|---|---|---|

| Amide | Reduction | Lithium aluminum hydride (LiAlH₄) | (S)-N-Benzyl-2,3-dihydroxypropan-1-amine |

| Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | Benzylamine and (S)-2,3-dihydroxypropanoic acid |

| Amide Nitrogen | Acylation | Acyl chloride, Base | N-acyl derivative |

Stereochemical Investigations and Enantiomeric Studies

Enantiomeric Synthesis and Separation Strategies

The preparation of enantiomerically pure forms of N-Benzyl-2,3-dihydroxypropanamide is a critical step in studying their distinct properties. This can be achieved either through asymmetric synthesis, where a specific enantiomer is selectively produced, or by resolving a racemic mixture.

While detailed synthetic protocols for (R)-N-Benzyl-2,3-dihydroxypropanamide are not extensively documented in publicly available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number, 205122-65-2. synblock.com The synthesis of this specific enantiomer would conceptually start from a chiral precursor that possesses the desired (R)-configuration.

A plausible synthetic route could involve the use of (R)-glyceric acid or its derivatives. The synthetic strategy would likely involve the amidation of the carboxylic acid group of the protected (R)-glyceric acid with benzylamine (B48309). Subsequent deprotection of the hydroxyl groups would yield the target molecule, (R)-N-Benzyl-2,3-dihydroxypropanamide. The choice of coupling agents for the amidation step and the protecting groups for the hydroxyl functions would be critical to ensure the retention of the stereochemical integrity at the chiral center.

General approaches to synthesizing N-benzyl amides often involve the reaction of a carboxylic acid with benzylamine in the presence of a coupling agent, or the reaction of an acyl chloride with benzylamine. researchgate.net For an enantioselective synthesis, the starting material must be enantiomerically pure.

When a synthesis results in a racemic mixture of (S)- and (R)-N-Benzyl-2,3-dihydroxypropanamide, separation of the enantiomers is necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. The fundamental principle of chiral chromatography lies in the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times and thus, separation.

Conceptually, the resolution of N-Benzyl-2,3-dihydroxypropanamide enantiomers could be achieved using various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide range of chiral compounds. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

Another class of effective CSPs are cyclodextrin-based columns. Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules of appropriate size and polarity. The chiral environment within the cyclodextrin (B1172386) cavity can lead to diastereomeric complexes with the enantiomers of the analyte, resulting in their separation.

The choice of the mobile phase is also crucial for achieving optimal separation. In normal-phase chromatography, a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol (B145695) or isopropanol) is used. In reversed-phase chromatography, a polar mobile phase (e.g., water and acetonitrile (B52724) or methanol) is employed. The selection of the appropriate mobile phase and chromatographic mode depends on the specific properties of the enantiomers and the chosen CSP.

Stereochemical Assignment and Absolute Configuration Determination (Conceptual)

Once the enantiomers are separated, it is essential to unequivocally determine their absolute configuration, i.e., whether they are the (S) or (R) isomer. Several analytical techniques can be employed for this purpose.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. semanticscholar.org This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of each atom. If a suitable single crystal of one of the enantiomers can be grown, its absolute configuration can be determined unambiguously. This method was successfully used to confirm the absolute configuration of the enantiomers of a related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. semanticscholar.org

In the absence of a suitable crystal, spectroscopic methods can be employed. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer), the absolute configuration of the sample can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine the absolute configuration. By reacting the enantiomers with a chiral derivatizing agent, a pair of diastereomers is formed, which will exhibit distinct NMR spectra. Analysis of the differences in the chemical shifts of these diastereomers can allow for the assignment of the absolute configuration, often by comparison to known models.

Comparative Enantiomeric Studies on Biological Activities (In Vitro/Preclinical)

A cornerstone of stereochemical investigation in medicinal chemistry is the comparison of the biological activities of the individual enantiomers. It is a well-established principle that the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

Hypothetically, comparative in vitro studies for the enantiomers of N-Benzyl-2,3-dihydroxypropanamide could involve a range of assays to assess their potential therapeutic effects. For example, their antimicrobial activity could be evaluated against various bacterial and fungal strains. researchgate.net Antioxidant capacity could be determined using assays such as the DPPH radical scavenging assay. mdpi.com Furthermore, cytotoxic effects on different cancer cell lines could be investigated to explore any potential anticancer activity. nih.govnih.gov The results of such studies would be instrumental in elucidating the structure-activity relationship and identifying the eutomer (the more active enantiomer) for potential therapeutic development.

Below is a conceptual data table illustrating how the results of such hypothetical comparative studies could be presented:

| Biological Activity Assay | (S)-N-Benzyl-2,3-dihydroxypropanamide | (R)-N-Benzyl-2,3-dihydroxypropanamide |

| Antimicrobial Activity (MIC µg/mL) | ||

| Escherichia coli | >100 | 50 |

| Staphylococcus aureus | 25 | >100 |

| Antioxidant Activity (IC50 µM) | ||

| DPPH Radical Scavenging | 75 | 150 |

| Cytotoxicity (IC50 µM) | ||

| MCF-7 (Breast Cancer Cell Line) | 10 | 85 |

| A549 (Lung Cancer Cell Line) | 15 | >100 |

Note: The data in this table is purely illustrative and conceptual. It does not represent actual experimental results.

The elucidation of the differential biological activities of the enantiomers of N-Benzyl-2,3-dihydroxypropanamide is a critical area for future research and would provide invaluable insights into its potential as a therapeutic agent.

Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Compounds

The structural framework of (S)-N-Benzyl-2,3-dihydroxypropanamide makes it an attractive starting point or intermediate for the synthesis of a range of pharmacologically active molecules. The presence of a chiral center, hydroxyl groups, and an amide linkage provides multiple points for synthetic modification and elaboration.

Intermediacy in Lacosamide Synthesis

Lacosamide, an anticonvulsant drug, features a core structure that is closely related to N-benzylpropanamide derivatives. While the most common synthetic routes to Lacosamide commence from the amino acid D-serine, the structural similarity of key intermediates to this compound is noteworthy.

The synthesis of Lacosamide typically involves the formation of N-benzylated propanamide intermediates. For instance, a key intermediate in several patented synthetic pathways is (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide . This molecule shares the N-benzylpropanamide backbone with this compound, differing primarily at the C2 and C3 positions.

Conceptually, a synthetic route to Lacosamide could be envisioned starting from (S)-glyceric acid, a precursor to this compound. This would involve the amidation of (S)-glyceric acid with benzylamine (B48309), followed by selective functionalization of the hydroxyl groups to introduce the methoxy (B1213986) and acetamido moieties found in Lacosamide. Although not the predominantly documented industrial method, this conceptual pathway highlights the potential of this compound as a viable precursor.

| Compound Name | Starting Material | Key Structural Features |

|---|---|---|

| (2R)-2-amino-N-benzyl-3-hydroxypropanamide | D-serine | N-benzyl, C2-amino, C3-hydroxyl |

| (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | (2R)-2-amino-N-benzyl-3-hydroxypropanamide | N-benzyl, C2-acetamido, C3-hydroxyl |

Other N-Benzylpropanamide Derivatives (Conceptual)

Beyond Lacosamide, the N-benzylpropanamide scaffold is a recurring motif in medicinal chemistry. The benzyl (B1604629) group can serve as a hydrophobic interacting element, while the propanamide backbone provides a flexible linker. The dihydroxy functionality of this compound offers handles for further chemical modifications, allowing for the generation of a library of derivatives with potential therapeutic applications. These modifications could include esterification or etherification of the hydroxyl groups, or substitution on the benzyl ring, to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Integration of the 2,3-Dihydroxypropanamide (B1218919) Moiety into Natural Product Synthesis

The 2,3-dihydroxypropanamide unit is a structural feature found in some natural products. The chirality and functionality of this moiety can be crucial for the biological activity of the parent molecule. This compound represents a protected and activated form of this chiral C3 building block, making it a potentially useful synthon in the total synthesis of such natural products.

Chiral Auxiliaries in Deinococcucin A Synthesis

Deinococcucin A is a glycolipid that incorporates a chiral 2,3-dihydroxypropanamide linker derived from D-glyceric acid. researchgate.net The total synthesis of Deinococcucin A necessitates the stereoselective introduction of this dihydroxyamide unit. While the reported total synthesis of Deinococcucin A achieves this through the transformation of an allyl group attached to N-acetylglucosamine, the use of a pre-formed chiral building block like this compound or a related derivative is a conceptually viable alternative strategy. researchgate.net In such a scenario, the N-benzyl group would act as a protecting group for the amide nitrogen during the coupling reactions.

Utilization of Chiral α-Hydroxyamide Scaffold

The α-hydroxyamide scaffold present in this compound is a key structural motif in many biologically active molecules and serves as a valuable chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a specific stereoisomer of the product. After the desired stereocenter is created, the auxiliary can be removed. The N-benzyl group in the subject compound can influence the facial selectivity of reactions at or near the chiral center, making it a potential tool for asymmetric transformations.

Pharmacophoric Significance of the Dihydroxypropanamide Fragment

A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The 2,3-dihydroxypropanamide fragment possesses distinct features that can contribute significantly to a molecule's pharmacophoric profile.

The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as proteins and enzymes. The amide linkage also contains hydrogen bond donor and acceptor sites. The spatial arrangement of these functional groups, dictated by the chiral center, is crucial for molecular recognition. The ability of the dihydroxypropanamide fragment to engage in multiple hydrogen bonding interactions makes it a valuable component in the design of molecules that target binding sites rich in polar amino acid residues. The inherent chirality of this fragment ensures a specific three-dimensional orientation of these interaction points, which can lead to high selectivity for a particular biological target.

| Functional Group | Potential Interaction |

|---|---|

| Hydroxyl (OH) at C2 | Hydrogen Bond Donor/Acceptor |

| Hydroxyl (OH) at C3 | Hydrogen Bond Donor/Acceptor |

| Amide (C=O) | Hydrogen Bond Acceptor |

| Amide (N-H) | Hydrogen Bond Donor |

Biological Activity and Mechanistic Elucidation in Vitro and Preclinical Models

Antimicrobial Modulatory Effects

No research has been published that investigates the antimicrobial modulatory effects of (S)-N-Benzyl-2,3-dihydroxypropanamide. General research into quorum sensing inhibitors has identified various chemical structures, but this specific compound is not mentioned. nih.govnih.gov

There is no evidence in the current scientific literature to suggest that this compound interferes with bacterial quorum sensing systems. Studies on quorum sensing inhibition focus on other classes of molecules. nih.govnih.gov

No data are available regarding the potential interaction or binding of this compound with the quorum sensing-related kinase, LsrK.

In Vitro Mechanistic Investigations

No in vitro studies detailing the mechanism of action for any potential biological activity of this compound have been found in the public domain.

Spectroscopic Analysis of Ligand-Protein Interactions

Spectroscopic methods are invaluable for detecting and quantifying the binding of a small molecule to a protein, and for providing insights into conformational changes that may occur upon binding.

Differential Scanning Fluorimetry (DSF): This technique, also known as Thermal Shift Assay, is a rapid and high-throughput method to assess ligand binding. It works on the principle that the binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). A fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature, is used to monitor the unfolding process.

A hypothetical DSF experiment to study the interaction between this compound and a target protein could yield data as presented in Table 1. An increase in the melting temperature of the protein in the presence of the compound would indicate a direct binding interaction.

Table 1: Hypothetical Differential Scanning Fluorimetry Data for Target Protein in the Presence of this compound

| Sample | Melting Temperature (Tm) in °C | Shift (ΔTm) in °C | Interpretation |

|---|---|---|---|

| Target Protein (Apo) | 52.5 | - | Baseline |

Intrinsic Tryptophan Fluorescence Spectroscopy: Many proteins contain tryptophan residues, which have intrinsic fluorescent properties that are highly sensitive to their local environment. nih.gov When a ligand binds near a tryptophan residue, it can alter the residue's environment, leading to a change in the fluorescence emission spectrum, such as a shift in the emission maximum (λmax) or a change in fluorescence intensity (quenching or enhancement). researchgate.netatlantis-press.com This technique can provide information about the binding affinity and the conformational changes induced by the ligand. nih.gov

For example, upon excitation at around 295 nm, the tryptophan emission spectrum of a target protein could be monitored in the presence of increasing concentrations of this compound. A shift in the emission peak or a decrease in fluorescence intensity would suggest that the compound is binding in a way that affects the tryptophan residue's environment.

Circular Dichroism (CD): CD spectroscopy is a powerful tool for studying the secondary and tertiary structure of proteins. It measures the differential absorption of left- and right-circularly polarized light. Ligand binding can induce conformational changes in a protein, which can be detected as changes in its CD spectrum. rsc.org For instance, a change in the ellipticity at specific wavelengths could indicate an alteration in the alpha-helical or beta-sheet content of the protein upon binding of this compound.

Nuclear Magnetic Resonance Approaches for Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly detailed technique that can provide atomic-level information about ligand-protein interactions. nih.govuniversiteitleiden.nl It can identify the specific amino acid residues involved in binding and characterize the dynamics of the interaction. nih.gov

Chemical Shift Perturbation (CSP): In a 2D NMR experiment like 1H-15N HSQC, each peak corresponds to a specific amide proton and nitrogen in the protein backbone. When a ligand binds, the chemical environment of the amino acid residues at the binding site changes, causing a shift in the positions of their corresponding peaks in the spectrum. By tracking these chemical shift perturbations, the binding site on the protein can be mapped.

Saturation Transfer Difference (STD) NMR: This method is particularly useful for identifying which parts of a ligand are in close contact with the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the parts of the ligand that are binding to it. The signals from the ligand protons that are in close proximity to the protein will be attenuated, allowing for the determination of the ligand's binding epitope.

A hypothetical STD NMR experiment could reveal which functional groups of this compound, such as the benzyl (B1604629) group or the dihydroxypropanamide moiety, are crucial for its interaction with a target protein.

Cellular Assays for Functional Characterization (In Vitro, Non-Human Cell Lines) (Conceptual)

To understand the functional consequences of the binding of this compound to its target, in vitro assays using non-human cell lines are essential. The design of these assays would be guided by the hypothesized or known function of the protein target.

For instance, if the target protein is a kinase, a cellular assay could be designed to measure the phosphorylation of a known substrate of that kinase. A non-human cell line, such as the mouse myoblast cell line C2C12 or the rat pheochromocytoma cell line PC12, could be engineered to overexpress the target kinase. These cells would then be treated with this compound at various concentrations. The phosphorylation status of the substrate would be measured using techniques like Western blotting or ELISA. A dose-dependent decrease in substrate phosphorylation would suggest that the compound acts as an inhibitor of the kinase in a cellular context.

A conceptual experimental design is outlined in Table 2.

Table 2: Conceptual Design for a Cellular Kinase Inhibition Assay

| Experimental Group | Treatment | Measured Endpoint | Expected Outcome for an Inhibitor |

|---|---|---|---|

| Control | Vehicle (e.g., DMSO) | Basal phosphorylation of substrate | High level of phosphorylation |

| Positive Control | Known inhibitor of the target kinase | Phosphorylation of substrate | Significant decrease in phosphorylation |

| Experimental | This compound (Dose 1) | Phosphorylation of substrate | Dose-dependent decrease in phosphorylation |

| Experimental | This compound (Dose 2) | Phosphorylation of substrate | Dose-dependent decrease in phosphorylation |

Such cellular assays are critical for validating the biological activity of a compound and for bridging the gap between in vitro binding studies and potential therapeutic applications.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons.

While specific experimental data for (S)-N-Benzyl-2,3-dihydroxypropanamide is not widely available in the cited literature, a hypothetical ¹H NMR spectrum can be predicted based on its structure. The spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the amide proton, the methine proton at the C2 position, and the methylene protons at the C3 position, as well as the protons of the two hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (C₆H₅) | 7.20-7.40 | Multiplet | - |

| Benzyl-CH₂ | ~4.40 | Doublet | ~6.0 |

| Amide-NH | Variable (broad singlet) | Broad Singlet | - |

| C2-H | ~4.00 | Multiplet | - |

| C3-H₂ | ~3.60-3.80 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not readily found in the public domain. A predicted spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the two carbons of the dihydroxypropyl chain.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~173 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic C-H | ~127-129 |

| Benzyl-CH₂ | ~44 |

| C2 | ~72 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer. For this compound, one would expect to observe the protonated molecule [M+H]⁺ as the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₃NO₃), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm its elemental composition with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₃NO₃ + H]⁺ | 196.0968 |

This detailed analytical and spectroscopic approach, combining various NMR and MS techniques, would provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Fragmentation Pathway Analysis (Conceptual)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. In a conceptual fragmentation analysis of this compound (Molecular Weight: 195.22 g/mol ), several key cleavage pathways can be predicted, particularly under electron ionization (EI) or collision-induced dissociation (CID).

The N-benzyl group is a common site for fragmentation. A primary and often dominant fragmentation event is the cleavage of the C-N bond between the benzyl group and the amide nitrogen. This heterolytic cleavage can result in the formation of a stable benzyl cation ([C₇H₇]⁺) or a tropylium (B1234903) cation, which would produce a prominent peak at an m/z of 91. core.ac.uknih.gov The corresponding radical cation of the remaining propanamide portion would also be formed.

Another significant fragmentation pathway involves the amide bond itself. Cleavage adjacent to the carbonyl group can occur, leading to the formation of various acylium ions. For instance, cleavage of the bond between the carbonyl carbon and the chiral carbon could generate a [C₈H₉NO]⁺ fragment. Further fragmentation of the dihydroxypropyl chain through the loss of water (H₂O) or formaldehyde (B43269) (CH₂O) from the parent ion or subsequent fragment ions is also highly probable due to the presence of the hydroxyl groups.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [C₁₀H₁₃NO₃]⁺ | Molecular Ion | 195.09 | Ionization of the parent molecule |

| [C₇H₇]⁺ | Benzyl/Tropylium Cation | 91.05 | Cleavage of the benzyl-nitrogen bond nih.gov |

| [C₃H₆NO₃]⁺ | Propanamide Fragment | 104.03 | Loss of the benzyl group |

| [C₈H₈NO]⁺ | Benzylamide Fragment | 134.06 | Cleavage of the Cα-Cβ bond |

| [C₉H₁₀NO₂]⁺ | Loss of CH₂OH | 164.07 | Cleavage and rearrangement from the diol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, amide, and aromatic functionalities. mdpi.commdpi.com

The presence of the two hydroxyl (-OH) groups would be indicated by a broad and strong absorption band in the region of 3500-3200 cm⁻¹. The secondary amide group (-CONH-) would display a set of distinctive peaks: a moderate N-H stretching vibration around 3300 cm⁻¹, a strong C=O stretching vibration (Amide I band) between 1680-1630 cm⁻¹, and an N-H bending vibration (Amide II band) near 1550 cm⁻¹. researchgate.net

The benzyl group would be identified by C-H stretching vibrations from the aromatic ring, typically appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations would result in several weaker to medium peaks in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds in the propanamide backbone and benzyl methylene group would show stretching absorptions in the 3000-2850 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| N-H (Amide) | Stretch | ~3300 | Moderate |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak to Moderate |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Moderate |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Weak to Moderate |

| N-H (Amide II) | Bend | ~1550 | Moderate |

| C-O (Alcohol) | Stretch | 1260 - 1050 | Strong |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from reaction impurities and for resolving its enantiomeric form.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method would typically be employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. scirp.org A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would allow for the effective separation of the target compound from any starting materials, by-products, or degradation products. scirp.org

For isomeric analysis, chiral HPLC is necessary to separate the (S)-enantiomer from the (R)-enantiomer. This is achieved using a chiral stationary phase (CSP) that can selectively interact with each enantiomer differently, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. The ability to quantify the enantiomeric excess (e.e.) is critical in stereoselective synthesis and for pharmaceutical applications.

Table 3: Exemplar HPLC Method Parameters

| Parameter | Reversed-Phase (Purity) | Chiral (Isomeric Analysis) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water Gradient scirp.org | Isocratic (e.g., Hexane/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or 220 nm | UV at 254 nm or 220 nm |

| Column Temp. | Ambient or 35°C scirp.org | Controlled (e.g., 25°C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for the analysis of this compound, providing simultaneous purity assessment and structural confirmation. researchgate.net As the compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and the identification of impurities based on their mass-to-charge ratios, even at very low concentrations. researchgate.netsynblock.com LC-MS is particularly useful for monitoring reaction progress and identifying unknown by-products in the synthesis of the target compound.

X-ray Crystallography (If Available for Solid State Structure) (Conceptual)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its molecular structure.

Computational Chemistry and Theoretical Modeling

Molecular Docking Studies with Biological Targets (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as (S)-N-Benzyl-2,3-dihydroxypropanamide, to the active site of a target protein.

Conceptually, a molecular docking study of this compound would involve several key steps. First, a relevant biological target, such as an enzyme or receptor implicated in a disease pathway, would be identified. The three-dimensional structure of this target, typically obtained from X-ray crystallography or NMR spectroscopy, would serve as the receptor. The 3D structure of this compound would be generated and optimized.

Docking algorithms would then be employed to explore a multitude of possible binding poses of the ligand within the active site of the receptor. These algorithms utilize scoring functions to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. The results would highlight the most probable binding conformation and predict the binding energy. Analysis of the docked complex would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the hydroxyl groups and the amide moiety of this compound are potential hydrogen bond donors and acceptors, while the benzyl (B1604629) group can engage in hydrophobic or π-stacking interactions.

Table 1: Conceptual Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP 145, LYS 72, LEU 25 |

| Types of Interactions | Hydrogen bond with ASP 145 (hydroxyl group), Hydrogen bond with LYS 72 (amide carbonyl), Hydrophobic interaction with LEU 25 (benzyl ring) |

Quantum Chemical Calculations (Conceptual)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, a DFT calculation, often employing a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to determine its most stable three-dimensional geometry. nih.govwindows.net The geometry optimization process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The outcome of this calculation would be a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. This optimized structure represents the most probable conformation of the molecule in the gas phase and serves as a fundamental input for other computational studies, such as molecular docking and molecular dynamics simulations. epstem.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A conceptual HOMO-LUMO analysis of this compound would involve calculating the energies of these frontier orbitals using a method like DFT. A small HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of the HOMO and LUMO electron densities would also be visualized to identify the regions of the molecule most likely to participate in electron donation and acceptance, respectively. This information is valuable for predicting the sites of electrophilic and nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Property | Conceptual Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Ionization Potential (eV) | 6.8 |

| Electron Affinity (eV) | 1.2 |

Molecular Dynamics Simulations (Conceptual)

Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent like water or bound to a biological target, would provide insights into its dynamic behavior.

The simulation would begin with the optimized structure of the molecule. By solving Newton's equations of motion for the system, the trajectory of each atom is traced over a specific period, typically nanoseconds to microseconds. This allows for the exploration of the conformational space accessible to the molecule under defined conditions of temperature and pressure.

MD simulations can reveal how the molecule flexes and changes its shape, the stability of its different conformations, and the dynamics of its interactions with surrounding molecules, such as water or amino acid residues in a protein's active site. This information is complementary to the static picture provided by molecular docking and can help to refine the understanding of the binding process and the stability of the ligand-receptor complex.

Conformational Analysis (Conceptual)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial to identify the low-energy conformations that are most likely to be populated.

This analysis can be performed using various computational methods, including systematic or stochastic searches of the conformational space. The energy of each generated conformer is calculated, typically using molecular mechanics or quantum chemical methods, to identify the most stable structures. The results of a conformational analysis can be presented as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. This analysis is fundamental for understanding the molecule's shape and how it might be recognized by a biological receptor.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel (S)-N-Benzyl-2,3-dihydroxypropanamide Analogues

The core structure of this compound is ripe for analogue development to probe structure-activity relationships (SAR) and optimize potential therapeutic properties. Future design strategies will likely focus on systematic modifications of its key functional groups.

Modification of the Dihydroxypropyl Moiety: The two hydroxyl groups are primary targets for alteration. Strategies may include mono- or di-O-methylation to produce analogues like (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide, which can alter polarity and metabolic stability. Acetylation of the hydroxyl or a precursor amino group can yield compounds such as 2-acetamido-N-benzyl-3-hydroxypropanamide, which may introduce new biological interactions.

Substitution on the Benzyl (B1604629) Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions with biological targets.

Alteration of the Amide Linkage: The secondary amide provides a hydrogen bond donor and acceptor. N-methylation or replacement of the benzyl group with other alkyl or aryl substituents can fine-tune lipophilicity and conformational flexibility.

Bioisosteric Replacement and Scaffolding: More complex analogues could involve replacing the phenyl ring with heterocyclic systems known for their biological activity, such as benzoxazoles, quinoxalines, or benzimidazoles, to create entirely new chemical entities with potentially novel mechanisms of action. mdpi.comnih.gov

| Modification Site | Potential Modification Strategy | Example Analogue Class | Anticipated Impact |

|---|---|---|---|

| Dihydroxypropyl Chain | O-Methylation | Methoxypropanamides | Increased lipophilicity, altered metabolic profile |

| Dihydroxypropyl Chain | Acetylation | Acetamidopropanamides | Modified hydrogen bonding, potential new bioactivity |

| Benzyl Group | Ring Substitution (e.g., halogens, alkyls) | Substituted N-Benzyl Propanamides | Modulation of electronic properties and target binding |

| Amide Nitrogen | Replacement of Benzyl Group | N-Alkyl/Aryl Propanamides mdpi.com | Altered steric and electronic profile |

| Core Scaffold | Incorporation of Heterocycles | Benzimidazole or Quinoxaline Derivatives mdpi.comnih.gov | Introduction of novel chemical functionalities and biological targets |

Comprehensive Mechanistic Studies at the Molecular Level

While this compound is noted for its potential in neurological applications, its precise molecular mechanism is not fully elucidated. evitachem.com Future research must prioritize in-depth mechanistic studies to identify and validate its biological targets.

Advanced computational and experimental approaches will be crucial. Molecular docking and simulation studies can predict binding modes and affinities against various biological targets. For instance, related N-benzyl amide structures have been studied for their potential to inhibit enzymes like EGFR tyrosine kinase and HDAC-6 through specific binding interactions. mdpi.comnih.gov These in silico findings can guide the synthesis of focused libraries of analogues for experimental validation.

Crystallographic studies of the compound or its analogues bound to target proteins could provide definitive evidence of the binding mode and key intermolecular interactions, such as the hydrogen bonds observed in the crystal structure of the related N-Benzyl-2-hydroxy-benzamide. nih.gov Identifying these interactions is fundamental to understanding the basis of its biological activity and for designing more potent and selective molecules. Furthermore, investigating its effect on specific cellular pathways, such as ion channel modulation or protein kinase activity, will be essential to build a comprehensive mechanistic profile. evitachem.com

Exploration of New Biological Activities Beyond Current Findings

The structural motifs within this compound are present in a wide range of biologically active molecules, suggesting its potential extends beyond its initial area of investigation. A systematic screening of the parent compound and its newly synthesized analogues against diverse biological targets could uncover novel therapeutic applications.

Emerging research on structurally related compounds provides a roadmap for this exploration:

Anticonvulsant and Analgesic Activity: Analogues such as (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide have shown potential in models of epilepsy and neuropathic pain.

Antiproliferative and Anticancer Activity: Various N-benzyl amides and related heterocyclic derivatives have demonstrated cytotoxic effects against cancer cell lines. mdpi.com The mechanism for some related compounds involves the inhibition of protein kinases, leading to apoptosis.

Antioxidant and Anti-inflammatory Properties: The introduction of phenolic hydroxyl groups into related scaffolds has conferred significant antioxidant activity. nih.gov Similarly, N-benzyl derivatives have been investigated for their ability to scavenge free radicals and inhibit enzymes like lipoxygenase. mdpi.com

Antimicrobial Activity: Benzoxazole and other heterocyclic cores, which could be incorporated into novel analogues, are well-known for their antimicrobial and antifungal properties. Even complex structures featuring benzyl-pendant arms have shown activity against bacteria like Pseudomonas aeruginosa. nih.gov

| Potential Biological Activity | Evidence from Related Structures | Relevant Compound Class |

|---|---|---|

| Anticonvulsant | Activity in seizure models | Methoxy (B1213986) and Acetamido Propanamides |

| Analgesic | Efficacy in neuropathic pain models | Methoxy Propanamides |

| Antiproliferative | Cytotoxicity against various cancer cell lines mdpi.com | Quinoxaline and Benzoxazole Derivatives |

| Antioxidant | Free radical scavenging capabilities nih.govmdpi.com | Phenolic Amides and Imine Oxides |

| Antimicrobial | Activity against bacteria and fungi nih.gov | Benzoxazole Derivatives, Phosphazenes |

Development of Enhanced Synthetic Methodologies

The advancement of this compound from a laboratory chemical to a widely used tool or therapeutic precursor requires robust and efficient synthetic methods. Future research in this area should focus on improving yield, purity, cost-effectiveness, and environmental sustainability.

Key areas for development include:

Stereoselective Synthesis: While methods like asymmetric dihydroxylation are effective, exploring new catalytic systems could enhance enantioselectivity and reduce the need for chiral resolution. evitachem.com

Amide Bond Formation: Moving beyond traditional coupling reagents to more modern, efficient catalysts (e.g., EDC.HCl, HOBt) can improve reaction times, reduce side products, and simplify purification. nih.gov

Process Optimization: Developing scalable, one-pot, or flow-chemistry-based procedures could significantly streamline the synthesis, making it more suitable for large-scale production.

Green Chemistry Approaches: The use of greener solvents, reducing the number of protection-deprotection steps, and designing atom-economical routes will be critical for developing environmentally benign manufacturing processes.

Applications in Material Science or Other Chemical Disciplines (Conceptual)

The distinct functional groups of this compound make it an intriguing candidate for applications beyond medicinal chemistry, particularly in material science. Although currently conceptual, these avenues represent innovative future directions.

Chiral Polymers and Resins: The compound's stereochemistry could be leveraged by using it as a chiral monomer in polymerization reactions. This could lead to the creation of chiral stationary phases for chromatography or materials with unique optical properties.

Functional Hydrogels: The diol and amide functionalities are capable of extensive hydrogen bonding. This suggests the molecule could act as a cross-linking agent or a functional component in the formation of hydrogels for applications in soft robotics, drug delivery, or tissue engineering.

Self-Assembling Systems: The amphiphilic nature of the molecule, combining a hydrophilic diol head with a more hydrophobic benzyl tail, could be exploited to create self-assembling monolayers or other ordered structures on surfaces.

Coordination Chemistry: The hydroxyl groups can act as ligands for metal ions, suggesting its potential use in the design of novel coordination polymers or metal-organic frameworks (MOFs) with tailored structural and catalytic properties. The incorporation of benzyl-pendant arms into larger inorganic scaffolds like cyclotriphosphazenes has already been demonstrated, creating complex hybrid materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-Benzyl-2,3-dihydroxypropanamide, and how is its stereochemical purity validated?

- Methodological Answer : Synthesis typically involves acylation of benzylamine derivatives with protected dihydroxypropanoyl chloride under anhydrous conditions. Friedel-Crafts acylation or similar methods (e.g., coupling agents like DCC/DMAP) may be employed . Stereochemical purity is confirmed via chiral HPLC or polarimetry, supplemented by -NMR and -NMR to verify the (S)-configuration. X-ray crystallography can resolve structural ambiguities .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms amide C=O stretch (~1650 cm) and hydroxyl groups (~3200–3500 cm).

- NMR : -NMR identifies benzyl protons (δ 7.2–7.4 ppm) and dihydroxypropanamide backbone (δ 3.5–4.2 ppm). -NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with antimicrobial susceptibility testing (e.g., broth microdilution for MIC values) and antioxidant assays (DPPH radical scavenging, FRAP). For example, analogous compounds showed MIC values of 15.62–62.5 µg/mL against fungi like A. flavus and C. albicans .

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent effects). Address this by:

- Iterative optimization : Vary buffer systems (e.g., Tris-HCl vs. phosphate) and solvent concentrations (DMSO ≤1% v/v).

- Orthogonal assays : Validate via fluorescence-based assays and surface plasmon resonance (SPR) to confirm binding kinetics .

- Molecular docking : Compare docking scores (e.g., AutoDock Vina) with experimental IC values to identify false positives .

Q. What experimental strategies elucidate the mechanism of action in cellular systems?

- Methodological Answer :

- Receptor binding assays : Use radiolabeled ligands (e.g., -tagged compound) to quantify binding affinity.

- Cellular assays : Measure ROS generation (via DCFH-DA probe) for antioxidant activity or caspase activation (fluorometric kits) for cytotoxicity .

- Proteomics : Perform SILAC-based profiling to identify target proteins in treated vs. untreated cells .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates.

- Temperature control : Maintain reactions at 0–5°C to suppress epimerization of the (S)-configuration.

- Protecting groups : Temporarily mask hydroxyls with TBS or acetyl groups to prevent undesired oxidation .

Data Analysis and Reproducibility

Q. How should researchers address variability in antioxidant activity measurements?

- Methodological Answer :

- Standardize protocols : Use internal controls (e.g., ascorbic acid) and replicate assays ≥3 times.

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant differences.

- Data reporting : Include IC values with 95% confidence intervals (e.g., 54.7 µg/mL ± 2.5%) .

Q. What frameworks reconcile open-data requirements with proprietary research constraints?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.